molecular formula C14H21BrN2O2 B8152708 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine

1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine

Cat. No.: B8152708
M. Wt: 329.23 g/mol
InChI Key: SHIDIKHQUSAFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine is an organic compound characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, which is further linked to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine typically involves the reaction of 4-bromo-2,6-dimethoxybenzaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium acetate, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while substitution reactions can produce a variety of functionalized benzyl piperazines.

Scientific Research Applications

1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2,6-dimethoxybenzaldehyde
  • 4-Bromo-2,6-dimethoxybenzoic acid
  • N-(4-bromo-2,6-dimethoxybenzyl)cyclopropanamine

Uniqueness: 1-(4-Bromo-2,6-dimethoxybenzyl)-4-methylpiperazine is unique due to its specific substitution pattern on the benzyl ring and the presence of a piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-bromo-2,6-dimethoxyphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O2/c1-16-4-6-17(7-5-16)10-12-13(18-2)8-11(15)9-14(12)19-3/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDIKHQUSAFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.